molecular formula C19H18ClN3O3 B11318491 N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide

Cat. No.: B11318491
M. Wt: 371.8 g/mol
InChI Key: HPNJANLEKHAYJA-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the chlorophenyl and ethylphenoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. This is followed by nucleophilic substitution reactions to introduce the chlorophenyl and ethylphenoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in organic synthesis and similar reactivity patterns.

    Acetylacetone: Another compound with a similar functional group that undergoes comparable chemical reactions.

Uniqueness

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide stands out due to its specific combination of functional groups and the presence of the oxadiazole ring, which imparts unique stability and reactivity. This makes it a valuable compound for various applications that require specific chemical properties.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide

InChI

InChI=1S/C19H18ClN3O3/c1-3-13-7-9-16(10-8-13)25-12(2)17(24)21-19-22-18(26-23-19)14-5-4-6-15(20)11-14/h4-12H,3H2,1-2H3,(H,21,23,24)

InChI Key

HPNJANLEKHAYJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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